molecular formula C21H21N3O4S B11081397 3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

Cat. No.: B11081397
M. Wt: 411.5 g/mol
InChI Key: FIANHFIJIWCTLN-UHFFFAOYSA-N
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Description

3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoic acid moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylamine with a thiazinan derivative under specific conditions to form the imino-thiazinan intermediate. This intermediate is then reacted with benzoic acid derivatives to form the final product. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Sodium ethoxide, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

3-[[2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C21H21N3O4S/c1-12-7-8-16(9-13(12)2)23-21-24(3)18(25)11-17(29-21)19(26)22-15-6-4-5-14(10-15)20(27)28/h4-10,17H,11H2,1-3H3,(H,22,26)(H,27,28)

InChI Key

FIANHFIJIWCTLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC(=C3)C(=O)O)C)C

Origin of Product

United States

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